molecular formula C8H11Cl B3059176 5-(chloromethyl)bicyclo[2.2.1]hept-2-ene CAS No. 95-09-0

5-(chloromethyl)bicyclo[2.2.1]hept-2-ene

Cat. No.: B3059176
CAS No.: 95-09-0
M. Wt: 142.62 g/mol
InChI Key: UVFFMASFIIKUOD-UHFFFAOYSA-N
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Description

5-(Chloromethyl)bicyclo[221]hept-2-ene is a bicyclic organic compound with the molecular formula C8H11Cl It is a derivative of norbornene, featuring a chloromethyl group attached to the bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)bicyclo[2.2.1]hept-2-ene typically involves the chloromethylation of norbornene. One common method includes the reaction of norbornene with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. The reaction conditions often require a catalyst, such as zinc chloride, to facilitate the process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and higher yields. The use of advanced catalytic systems and optimized reaction conditions ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Polymerization Reactions: It can participate in ring-opening metathesis polymerization (ROMP) to form high-molecular-weight polymers.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium hydroxide, typically under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

    Polymerization Reactions: Catalysts like tungsten or molybdenum complexes are employed in ROMP reactions.

Major Products Formed

    Substitution Reactions: Various substituted derivatives, depending on the nucleophile used.

    Oxidation Reactions: Alcohols, aldehydes, or carboxylic acids.

    Polymerization Reactions: High-molecular-weight polymers with specific properties.

Scientific Research Applications

5-(Chloromethyl)bicyclo[2.2.1]hept-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(chloromethyl)bicyclo[2.2.1]hept-2-ene in chemical reactions involves the reactivity of the chloromethyl group and the strained bicyclic structure. The chloromethyl group acts as a reactive site for nucleophilic substitution, while the bicyclic structure provides rigidity and stability to the molecule. In polymerization reactions, the strained ring system facilitates the opening and formation of polymer chains.

Comparison with Similar Compounds

Similar Compounds

    5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene: Similar structure but with a bromomethyl group instead of chloromethyl.

    5-(Hydroxymethyl)bicyclo[2.2.1]hept-2-ene: Contains a hydroxymethyl group, making it more reactive in certain conditions.

    5-(Methoxymethyl)bicyclo[2.2.1]hept-2-ene: Features a methoxymethyl group, which affects its solubility and reactivity.

Uniqueness

5-(Chloromethyl)bicyclo[2.2.1]hept-2-ene is unique due to its specific reactivity profile, particularly in substitution and polymerization reactions. The presence of the chloromethyl group provides a versatile site for further functionalization, making it a valuable compound in synthetic chemistry and materials science.

Properties

IUPAC Name

5-(chloromethyl)bicyclo[2.2.1]hept-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFFMASFIIKUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30975-54-3
Details Compound: Bicyclo[2.2.1]hept-2-ene, 5-(chloromethyl)-, homopolymer
Record name Bicyclo[2.2.1]hept-2-ene, 5-(chloromethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30975-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00291577
Record name 5-(Chloromethyl)-2-norbornene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-09-0
Record name 5-(Chloromethyl)-2-norbornene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Chloromethyl)-2-norbornene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of triphenylphosphine (20.98 g, 0.08 mol) and bicyclo[2.2.1]hept-5-ene-2-methanol (5.0 g, 0.0403 mol) in dry carbon tetrachloride (31.5 ml) was stirred and heated at 60° for 6 h. After cooling, the reaction mixture was filtered, and the filtrate was evaporated under reduced pressure to afford a semi-crystalline mass, which was triturated with n-pentane (100 ml). The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure to afford a yellow oil. Distillation of the oil afforded 5-chloromethylbicyclo[2.2.1]hept-2-ene as a colourless oil, b.p. 70°-72°/24 mm Hg.
Quantity
20.98 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
31.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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